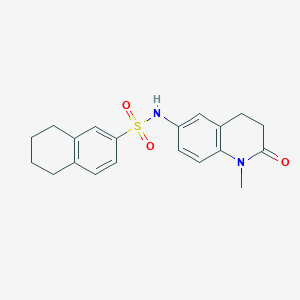![molecular formula C8H15Cl2N3O B2414532 (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride CAS No. 1269106-56-0](/img/structure/B2414532.png)
(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride” is a chemical compound with the molecular formula C8H15Cl2N3O . It is stored at room temperature in an inert atmosphere . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H15Cl2N3O . Detailed structural analysis is not available in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 240.13 . It is a solid at room temperature . More specific physical and chemical properties like density, boiling point, etc., are not available in the search results.Scientific Research Applications
Synthesis of Heterocyclic Compounds : This compound is often involved in the synthesis of various heterocyclic compounds. For instance, research shows the synthesis of pyrazolopyridine derivatives, which are important in various chemical reactions and potential applications in pharmaceuticals (Dandia et al., 2013).
Material Science and Engineering : The compound is utilized in the creation of materials with specific chemical properties. An example includes its use in the development of corrosion inhibitors for metals (Dandia et al., 2013).
Chemical Structural Analysis : Various studies have focused on the structural analysis of similar heterocyclic compounds. These analyses contribute to a deeper understanding of their chemical behavior and potential applications (Rajni Swamy et al., 2013).
Complexes with Palladium(II) : The compound has been used in the synthesis of chiral heterocyclic ligands and their complexes with palladium(II), which are of significant interest in catalysis and organometallic chemistry (House et al., 1986).
Antimicrobial and Anticancer Agents : Derivatives of this compound have been explored for their potential as antimicrobial and anticancer agents. This is a critical area of research in medical and pharmaceutical sciences (Katariya et al., 2021).
Molecular Docking Studies : The compound and its derivatives have been used in molecular docking studies, which are vital in drug discovery and the development of new pharmaceuticals (Katariya et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-11-8-2-3-9-4-6(8)7(5-12)10-11;;/h9,12H,2-5H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKGTHIDYMRJTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)CO.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2414449.png)


![3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2414456.png)

![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2414458.png)
![2-fluoro-N-(4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)pyridine-4-carboxamide](/img/structure/B2414460.png)



![3-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2414469.png)
![2-chloro-N-[4-(piperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B2414470.png)
![6-butyl-3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2414471.png)

